molecular formula C11H10N2O2 B2389728 2-(5-phenyl-1H-imidazol-1-yl)acetic acid CAS No. 910322-23-5

2-(5-phenyl-1H-imidazol-1-yl)acetic acid

Cat. No. B2389728
CAS RN: 910322-23-5
M. Wt: 202.213
InChI Key: PRYVXCDSINTIBL-UHFFFAOYSA-N
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Description

“2-(5-phenyl-1H-imidazol-1-yl)acetic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chromotropic Properties

One study explored the properties of imidazole derivatives, including those derived from 2-(5-phenyl-1H-imidazol-1-yl)acetic acid. This research found that certain imidazole compounds show chromotropic behavior, meaning they change color in response to different stimuli, such as light exposure, heating, or grinding. This property is particularly significant for developing materials with responsive or adaptive characteristics (Sakaino, 1983).

Fluorescence Properties

In another study, a compound derived from 2-(5-phenyl-1H-imidazol-1-yl)acetic acid was synthesized and characterized for its fluorescence properties. This compound exhibited a significant fluorescent quenching effect with cobalt ions (Co2+), suggesting its potential use in selective chemical sensors for detecting specific metal ions (Rui-j, 2013).

Polymeric and Macrocyclic Structures

Research on the reaction of 2-(1H-imidazol-1-yl)acetic acid with other chemicals led to the formation of polymeric chains and macrocyclic structures. Such structures are of interest in material science and coordination chemistry for their unique properties and potential applications in catalysis and molecular recognition (Gan & Tang, 2011).

Synthesis of Novel Compounds

Multiple studies have utilized 2-(5-phenyl-1H-imidazol-1-yl)acetic acid in the synthesis of novel compounds. These syntheses lead to the creation of various derivatives with potential pharmacological activities or as intermediates for further chemical transformations (Klásek, Lyčka, Mikšík, Růžička, 2010).

Antioxidant Effects

A study on [(1-phenyl-5-formyl-1H-imidazol-4-yl)thio]acetic acid, a related compound, examined its effects on the antioxidant status in animal models. This research highlights the potential therapeutic applications of imidazole derivatives in managing oxidative stress-related conditions (Palamar et al., 2021).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which include derivatives of 2-(1H-imidazol-1-yl)acetic acid, demonstrated their effectiveness as corrosion inhibitors. This application is significant in material science and engineering, particularly in protecting metals from corrosion (Srivastava et al., 2017).

Green Organocatalysis

Imidazol-1-yl-acetic acid has been introduced as an efficient and recyclable green bifunctional organocatalyst. This application is crucial for developing more sustainable and environmentally friendly chemical processes (Nazari et al., 2014).

Mechanism of Action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(5-phenylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-13-8-12-6-10(13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVXCDSINTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-phenyl-1H-imidazol-1-yl)acetic acid

CAS RN

910322-23-5
Record name 2-(5-phenyl-1H-imidazol-1-yl)acetic acid
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